molecular formula C35H37N9O2 B1663357 N-{3-[(3-{4-[(4-Methoxyphenyl)amino]-1,3,5-Triazin-2-Yl}pyridin-2-Yl)amino]-4-Methylphenyl}-4-[(4-Methylpiperazin-1-Yl)methyl]benzamide CAS No. 1157857-37-8

N-{3-[(3-{4-[(4-Methoxyphenyl)amino]-1,3,5-Triazin-2-Yl}pyridin-2-Yl)amino]-4-Methylphenyl}-4-[(4-Methylpiperazin-1-Yl)methyl]benzamide

Cat. No. B1663357
M. Wt: 615.7 g/mol
InChI Key: GYWHBDTXHKFFLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Potent inhibitor of the c-Src and Abl kinase domains in the inactive DFG Asp-out conformation;  Regulator of the IRE1α endoribonuclease;  High Quality Biochemicals for Research Uses

Scientific Research Applications

Analytical Separation Techniques

Nonaqueous capillary electrophoresis, a separation technique, has been developed for imatinib mesylate (IM) and related substances including NDI, a compound structurally similar to N-{3-[(3-{4-[(4-Methoxyphenyl)amino]-1,3,5-Triazin-2-Yl}pyridin-2-Yl)amino]-4-Methylphenyl}-4-[(4-Methylpiperazin-1-Yl)methyl]benzamide. This method shows promise for quality control of IM and related substances (Ye et al., 2012).

Receptor Affinity and Computer-Aided Analysis

A series of triazines, including those structurally related to the compound , have been investigated for their affinity to the human serotonin 5-HT6 receptor. These studies include both experimental and theoretical analyses, highlighting the significance of aromatic size for interaction with the 5-HT6R (Łażewska et al., 2019).

Synthesis of Related Compounds

Studies on the synthesis of new amides in the N-methylpiperazine series, related to the compound , reveal insights into the synthesis of antileukemic agents and their structural variants. This research is crucial in understanding the synthesis process and potential applications in medicinal chemistry (Koroleva et al., 2011).

Antimicrobial and Antitubercular Activities

Research on triazine derivatives related to the compound has shown significant antimicrobial and antitubercular activities, suggesting potential applications in developing new antibacterial and antifungal agents (Raval, 2009).

Novel Drug Development

The compound and its analogs have been the focus of novel drug development efforts, particularly in relation to the synthesis of benzamide derivatives structurally related to tyrosine kinase inhibitors like imatinib. This area of research has implications for the development of new cancer treatments (Terentjeva et al., 2016).

properties

CAS RN

1157857-37-8

Product Name

N-{3-[(3-{4-[(4-Methoxyphenyl)amino]-1,3,5-Triazin-2-Yl}pyridin-2-Yl)amino]-4-Methylphenyl}-4-[(4-Methylpiperazin-1-Yl)methyl]benzamide

Molecular Formula

C35H37N9O2

Molecular Weight

615.7 g/mol

IUPAC Name

N-[3-[[3-[4-(4-methoxyanilino)-1,3,5-triazin-2-yl]pyridin-2-yl]amino]-4-methylphenyl]-4-[(4-methylpiperazin-1-yl)methyl]benzamide

InChI

InChI=1S/C35H37N9O2/c1-24-6-11-28(39-34(45)26-9-7-25(8-10-26)22-44-19-17-43(2)18-20-44)21-31(24)41-32-30(5-4-16-36-32)33-37-23-38-35(42-33)40-27-12-14-29(46-3)15-13-27/h4-16,21,23H,17-20,22H2,1-3H3,(H,36,41)(H,39,45)(H,37,38,40,42)

InChI Key

GYWHBDTXHKFFLF-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=C(C=CC=N4)C5=NC(=NC=N5)NC6=CC=C(C=C6)OC

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=C(C=CC=N4)C5=NC(=NC=N5)NC6=CC=C(C=C6)OC

synonyms

N-[3-[[3-[4-[(4-Methoxyphenyl)amino]-1,3,5-triazin-2-yl]-2-pyridinyl]amino]-4-methylphenyl]-4-[(4-                              methyl-1-piperazinyl)methyl]-benzamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{3-[(3-{4-[(4-Methoxyphenyl)amino]-1,3,5-Triazin-2-Yl}pyridin-2-Yl)amino]-4-Methylphenyl}-4-[(4-Methylpiperazin-1-Yl)methyl]benzamide
Reactant of Route 2
Reactant of Route 2
N-{3-[(3-{4-[(4-Methoxyphenyl)amino]-1,3,5-Triazin-2-Yl}pyridin-2-Yl)amino]-4-Methylphenyl}-4-[(4-Methylpiperazin-1-Yl)methyl]benzamide
Reactant of Route 3
Reactant of Route 3
N-{3-[(3-{4-[(4-Methoxyphenyl)amino]-1,3,5-Triazin-2-Yl}pyridin-2-Yl)amino]-4-Methylphenyl}-4-[(4-Methylpiperazin-1-Yl)methyl]benzamide
Reactant of Route 4
Reactant of Route 4
N-{3-[(3-{4-[(4-Methoxyphenyl)amino]-1,3,5-Triazin-2-Yl}pyridin-2-Yl)amino]-4-Methylphenyl}-4-[(4-Methylpiperazin-1-Yl)methyl]benzamide
Reactant of Route 5
Reactant of Route 5
N-{3-[(3-{4-[(4-Methoxyphenyl)amino]-1,3,5-Triazin-2-Yl}pyridin-2-Yl)amino]-4-Methylphenyl}-4-[(4-Methylpiperazin-1-Yl)methyl]benzamide
Reactant of Route 6
Reactant of Route 6
N-{3-[(3-{4-[(4-Methoxyphenyl)amino]-1,3,5-Triazin-2-Yl}pyridin-2-Yl)amino]-4-Methylphenyl}-4-[(4-Methylpiperazin-1-Yl)methyl]benzamide

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